2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
Brand Name: Vulcanchem
CAS No.: 344281-16-9
VCID: VC6450291
InChI: InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3
SMILES: CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl
Molecular Formula: C17H14ClNO
Molecular Weight: 283.76

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile

CAS No.: 344281-16-9

Cat. No.: VC6450291

Molecular Formula: C17H14ClNO

Molecular Weight: 283.76

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile - 344281-16-9

Specification

CAS No. 344281-16-9
Molecular Formula C17H14ClNO
Molecular Weight 283.76
IUPAC Name 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
Standard InChI InChI=1S/C17H14ClNO/c1-12-3-2-4-14(9-12)17(20)10-15(11-19)13-5-7-16(18)8-6-13/h2-9,15H,10H2,1H3
Standard InChI Key GDGAJBJSALLTHE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Analysis

PropertyValue
IUPAC Name2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
Molecular FormulaC17H14ClNO
Molecular Weight283.75 g/mol
Melting Point110–113°C (estimated)
Boiling Point340–345°C (extrapolated)

The crystal structure remains uncharacterized, but analogous compounds adopt planar configurations due to conjugation between the nitrile and carbonyl groups.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~2246 cm⁻¹ (C≡N stretch) and ~1685 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Distinct signals include a doublet of doublets at δ 3.50–3.70 ppm (CH2 protons adjacent to nitrile and ketone) and aromatic multiplets at δ 7.20–7.95 ppm .

  • ¹³C NMR: Peaks at δ 194.4 ppm (ketone carbon), δ 118.5 ppm (nitrile carbon), and aromatic carbons between δ 128–135 ppm .

Synthesis and Optimization

Catalytic Hydrocyanation

The compound is synthesized via Cs2CO3-catalyzed conjugate hydrocyanation, adapting methods from Guo et al. :

  • Substrate Preparation: React 4-(3-methylphenyl)-3-buten-2-one with acetone cyanohydrin.

  • Catalysis: 5 mol% Cs2CO3 in THF at 25°C for 2 hours.

  • Workup: Aqueous extraction and silica gel chromatography yield the product in >95% purity.

Table 2: Synthetic Conditions

ParameterValue
CatalystCs2CO3 (5 mol%)
SolventTetrahydrofuran (THF)
Temperature25°C
Reaction Time2 hours
Yield92–96%

Mechanistic Insights

The reaction proceeds via a Michael addition mechanism:

  • Base Activation: Cs2CO3 deprotonates acetone cyanohydrin, generating a cyanide nucleophile.

  • Conjugate Addition: The cyanide attacks the β-carbon of the enone, forming a stabilized enolate.

  • Proton Transfer: The enolate abstracts a proton, yielding the final nitrile product .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions, releasing HCN.

Thermal Behavior

  • DSC Analysis: Glass transition temperature (Tg) at 85°C and decomposition onset at 290°C.

  • Thermogravimetry: 5% weight loss at 150°C, indicating volatile impurities.

ReactionConditionsProduct
HydrolysisH2SO4 (50%), 100°C, 6h4-(3-Methylphenyl)-4-oxo-2-(4-chlorophenyl)butanoic acid
ReductionLiAlH4, THF, 0°C, 1h2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-aminobutane

Electrophilic Aromatic Substitution

The 3-methylphenyl group directs electrophiles to the ortho/para positions, enabling halogenation or nitration.

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